Cas no 1286111-73-6 (N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide structure](https://ja.kuujia.com/scimg/cas/1286111-73-6x500.png)
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide 化学的及び物理的性質
名前と識別子
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- Z44527613
- EN300-6721344
- AKOS008664848
- 1286111-73-6
- N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
-
- インチ: 1S/C16H28N4O2/c1-14(20-9-7-19(8-10-20)11-12-21)15(22)18-16(13-17)5-3-2-4-6-16/h14,21H,2-12H2,1H3,(H,18,22)
- InChIKey: VUFMTJUNOMUSQJ-UHFFFAOYSA-N
- SMILES: O=C(C(C)N1CCN(CCO)CC1)NC1(C#N)CCCCC1
計算された属性
- 精确分子量: 308.22122615g/mol
- 同位素质量: 308.22122615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 79.6Ų
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6721344-0.05g |
1286111-73-6 | 0.05g |
$212.0 | 2023-05-29 |
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamideに関する追加情報
N-(1-Cyanocyclohexyl)-2-[4-(2-Hydroxyethyl)piperazin-1-yl]Propanamide: A Comprehensive Overview
The compound N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, identified by the CAS number 1286111-73-6, is a highly specialized chemical entity with significant potential in the field of pharmaceutical research. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in medicinal chemistry have further elucidated its properties, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is characterized by a cyclohexane ring substituted with a cyano group and a propanamide moiety linked to a piperazine ring. The piperazine ring, in turn, is substituted with a hydroxyethyl group, which introduces hydrophilic properties to the molecule. This combination of structural elements contributes to the compound's ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Recent studies have highlighted the potential of this compound as a modulator of key enzymes involved in neurodegenerative diseases. For instance, research published in the journal Chemical Biology demonstrated that N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide exhibits potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it an attractive candidate for further development as a therapeutic agent.
In addition to its enzymatic activity, this compound has shown promise as a modulator of ion channels. A study conducted by researchers at the University of California, San Francisco, revealed that N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can selectively inhibit voltage-gated sodium channels, which are critical targets in the treatment of epilepsy and chronic pain conditions. The compound's selectivity for these channels over other sodium channel subtypes underscores its potential as a lead compound for drug development.
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves a multi-step process that combines principles from organic synthesis and peptide chemistry. The key steps include the preparation of the cyclohexane derivative, followed by coupling reactions to introduce the propanamide and piperazine moieties. Recent advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity.
From an applications perspective, N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide holds significant potential in drug discovery programs targeting central nervous system disorders. Its ability to modulate both enzymatic and ion channel targets makes it a versatile tool for exploring disease mechanisms and developing novel therapeutic strategies. Furthermore, its structural flexibility allows for further chemical optimization to enhance potency, selectivity, and pharmacokinetic properties.
In conclusion, N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, CAS number 1286111-73-6, represents a compelling example of how modern medicinal chemistry can yield compounds with multifaceted biological activities. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex biological systems and contributing to the development of innovative therapeutic agents.
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